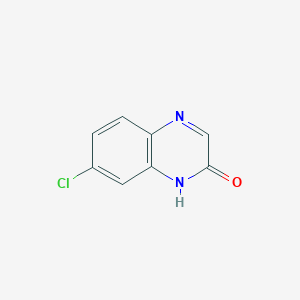

7-Chloro-2-quinoxalinone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDXVGIAGDJBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333207 | |

| Record name | 7-Chloro-2-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59489-30-4 | |

| Record name | 7-Chloro-2-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Classical and Modern Synthesis Approaches to 7-Chloro-2-quinoxalinone

The construction of the this compound scaffold can be broadly categorized into classical condensation methods and more contemporary catalytic strategies. Classical approaches often rely on the stepwise formation of the heterocyclic ring through acylation, reduction, and cyclization, while modern techniques aim to improve efficiency and sustainability, for instance, by avoiding the use of transition metals.

A cornerstone in the synthesis of quinoxalinones is the condensation reaction involving ortho-phenylenediamine precursors. These reactions leverage the nucleophilicity of the amino groups to react with electrophilic carbon centers, leading to the formation of the heterocyclic ring.

A standard route to synthesize chloro-substituted quinoxalinones involves a multi-step sequence starting from a substituted nitrophenylamine. portico.org For the synthesis of the isomeric 6-chloro-1H-quinoxalin-2-one, 4-chloro-2-nitrophenylamine is treated with chloroacetyl chloride. portico.orgsapub.org This initial acylation step forms 2-chloro-N-(4-chloro-2-nitro-phenyl)-acetamide. sapub.org

The subsequent and critical step is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation, for example, using a Palladium-on-carbon (Pd/C) catalyst. portico.orgsapub.org The resulting N-(2-amino-4-chloro-phenyl)-2-chloro acetamide (B32628) intermediate then undergoes spontaneous or induced intramolecular cyclization to form the quinoxalinone ring. portico.orgsapub.org A final oxidation step, sometimes using hydrogen peroxide, may be employed to yield the final product. sapub.org A significant challenge in this method can be the undesired elimination of the α-chloro group during the hydrogenation process, which can be mitigated by optimizing the reduction conditions, for instance by using iron powder as the reductant. portico.orgresearchgate.net

The chloroacetyl chloride method is a versatile and regioselective approach applicable to a range of substituted phenylamines for producing various quinoxalinone derivatives. portico.org The general strategy involves an initial acylation of the substituted phenylamine with chloroacetyl chloride, followed by nitration, reduction of the nitro group, intramolecular cyclization (an intramolecular alkylation), and a final oxidation step. portico.orgacs.org This method allows for the controlled synthesis of specifically substituted quinoxalinones. By carefully selecting the starting substituted phenylamine and controlling the reaction conditions, particularly for the nitration and reduction steps, a high degree of regioselectivity can be achieved. portico.orgresearchgate.net For instance, using 2-chloropropionyl chloride instead of chloroacetyl chloride can lead to the synthesis of 1,3-dimethyl-1H-quinoxalinones. portico.org

Table 1: Synthesis of Quinoxalinones via Chloroacetyl Chloride Method

| Starting Material | Key Steps | Product Type | Ref. |

| Substituted Phenylamine | Acylation, Nitration, Reduction, Cyclization, Oxidation | Substituted 1H-quinoxalin-2-ones | portico.org |

| p-Chloroaniline | Condensation, Nitration, Reduction, Cyclization, Oxidation | 6-chloro-1H-quinoxalin-2-one | researchgate.net |

| 4-Methoxy-2-nitroaniline | Coupling, Reduction, Acylation, Cyclization, Oxidation | Substituted Dihydroquinoxalinone | acs.org |

The most fundamental and widely used method for synthesizing the quinoxaline (B1680401) core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. mtieat.orgnih.gov To obtain quinoxalin-2-one derivatives, α-keto acids or their esters are common reaction partners. For example, 4-chloro-o-phenylenediamine can be condensed with compounds like oxalic acid to yield 6-chloroquinoxaline-2,3(1H,4H)-dione. imist.maresearchgate.net The reaction of o-phenylenediamines with ethyl-2-oxo-propanoate leads to the formation of quinoxalin-2(1H)-one. sapub.org This cyclocondensation is typically carried out in refluxing ethanol (B145695) or acetic acid, sometimes with the aid of a mild acid catalyst. sapub.orgmtieat.org While effective, these classical conditions can require high temperatures and long reaction times. nih.gov

Table 2: Examples of Cyclocondensation Reactions

| o-Phenylenediamine (B120857) Derivative | 1,2-Dicarbonyl Compound | Product | Ref. |

| 4-Chloro-o-phenylenediamine | Oxalic Acid | 6-Chloroquinoxaline-2,3(1H,4H)-dione | imist.maresearchgate.net |

| o-Phenylenediamine | Ethyl-2-oxo-propanoate | Quinoxalin-2(1H)-one | sapub.org |

| o-Phenylenediamine | Hexane-2,3,5-trione | 3,4-Dihydroquinoxaline-2(1H)-one derivative | sapub.org |

| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline | encyclopedia.pub |

To address the limitations of classical methods, various catalytic systems have been developed. These strategies aim to provide milder reaction conditions, shorter reaction times, and higher yields. While many of these involve transition-metal catalysts, there is a growing interest in more sustainable transition-metal-free approaches.

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes to quinoxalinones that avoid the use of expensive and potentially toxic transition metals. rsc.org These methods often employ organocatalysts, recyclable catalysts, or catalyst-free conditions. rsc.org

One approach involves the use of iodine as a catalyst to promote the oxidative cyclization between 1,2-diamines and α-hydroxy ketones in DMSO at room temperature, which generates the 1,2-dicarbonyl species in situ. encyclopedia.pub Graphene oxide has also been reported as an effective metal-free carbon catalyst for the one-pot synthesis of quinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds. rsc.org The reaction proceeds through the graphene-oxide-catalyzed reduction of the nitroaniline, followed by the tandem condensation reaction. rsc.org Furthermore, catalyst-free multicomponent reactions involving benzene-1,2-diamines have been highlighted as an efficient route for synthesizing quinoxalines. smolecule.com Acid catalysts, such as p-toluenesulfonic acid or even acetic acid, can also facilitate the cyclocondensation of o-phenylenediamines with dicarbonyl compounds under milder conditions. sapub.orgrsc.org

Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, have been increasingly applied to the synthesis of quinoxaline derivatives. scispace.com This includes the use of alternative energy sources and environmentally benign reaction media.

Microwave irradiation has been shown to dramatically accelerate organic reactions, leading to shorter reaction times and often higher yields compared to conventional heating. longdom.org The synthesis of 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. nih.gov In another example, substituted quinoxalines were synthesized in the presence of a MgBr2.OEt2 catalyst under microwave irradiation for just 1-2.5 minutes. jocpr.com A solvent-free and catalyst-free microwave-assisted synthesis of 6-substituted quinoxalines has also been reported, highlighting a particularly green and efficient method. mdpi.com

Replacing volatile organic solvents with water or eliminating solvents entirely is a key goal of green chemistry. The synthesis of quinoxalines has been successfully performed in aqueous media using catalysts like tetraethylammonium (B1195904) bromate (B103136) bioinfopublication.org or DABCO-based ionic liquids. researchgate.net The use of water as a solvent not only reduces environmental impact but can also simplify product isolation. academie-sciences.fr

Solvent-free reactions, often conducted under microwave irradiation mdpi.com or using solid catalysts, offer further environmental benefits. For instance, L-Proline has been used as an efficient organocatalyst for quinoxaline synthesis under solvent-free conditions. sharif.edu Similarly, the heterogeneous nano-γ-Fe2O3–SO3H catalyst enables cyclo-condensation reactions without the need for a solvent. rsc.org

The use of ultrasound irradiation (sonochemistry) in chemical synthesis can lead to enhanced reaction rates and yields. researchgate.net This technique is considered an environmentally friendly method due to its efficiency and lower energy input compared to traditional heating. researchgate.net Ultrasound has been applied to the synthesis of quinoxaline derivatives via the oxidative cyclization of o-phenylenediamine and α-bromo ketones in ethanol, providing an environmentally benign protocol with a simple work-up and short reaction times. niscpr.res.in The synthesis of 7-chloroquinoline (B30040) derivatives using ultrasound has also been described, demonstrating the applicability of this green chemistry tool to related heterocyclic systems. tandfonline.comresearchgate.net In some cases, ultrasound is used in conjunction with recyclable catalysts like Amberlyst-15 to create highly efficient and sustainable synthetic routes. researchgate.net

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of reactions is crucial for synthesizing a specific isomer of a substituted quinoxalinone like this compound. The substitution pattern on the benzene (B151609) ring and the quinoxalinone core dictates the molecule's properties.

A one-step process for the regioselective synthesis of 2-hydroxyquinoxaline (B48720) derivatives has been patented. This method involves reacting a 1,2-phenylenediamine with an excess of glyoxylic acid or its derivatives at a low temperature. For example, the reaction of 2,3-diamino-6-chlorobenzonitrile (B1427367) with glyoxylic acid monohydrate in methanol (B129727) yields 7-chloro-2-hydroxyquinoxaline-8-carbonitrile with high purity (98.8%) and regioselectivity (98.7%). google.com The term 2-hydroxyquinoxaline is often used interchangeably with its tautomer, 2-quinoxalinone.

In the synthesis of more complex quinoxaline derivatives, the formation of diastereoisomers (cis and trans) is possible. For instance, the synthesis of oxiranyl-quinoxaline derivatives from 2-chloro-3-(dibromomethyl)quinoxaline and various carbonyls yielded pairs of cis and trans diastereoisomers, which could be separated by chromatography. mdpi.com The ability to control and separate these isomers is vital, as they can exhibit different biological activities. mdpi.com Similarly, the synthesis of quinoxaline cavitand baskets can result in different structural isomers (C2 vs. Cs symmetry), which can be identified and separated based on NMR analysis. tandfonline.com Research on the synthesis of spiro-indeno[1,2-b]quinoxalines has also shown that the regioselectivity of cycloaddition reactions can be dependent on the electronic nature of the substituents on the reacting molecules. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications. Achieving high yields and selectivity is paramount, and this often requires meticulous optimization of various reaction parameters.

Temperature is a critical factor influencing both the rate and yield of quinoxaline synthesis. For instance, in the rhodium-catalyzed C-H activation for the synthesis of 3-phenyl quinoxalinones, 110 °C was identified as the optimal temperature. researchgate.net Lower temperatures resulted in incomplete conversion of reactants, while higher temperatures led to a slight decrease in product yield. researchgate.net In some protocols, reactions are effectively carried out at ambient or room temperature. smolecule.comresearchgate.net For certain syntheses, reflux temperatures in solvents like acetonitrile (B52724) (CH3CN) are necessary to achieve good yields, with reduced yields observed at lower temperatures. researchgate.net Microwave-assisted synthesis has also been employed to improve yields and significantly reduce reaction times, where temperatures can reach 100°C. unav.eduthieme-connect.com

The effect of pressure is less commonly detailed in standard quinoxaline syntheses, which are typically performed under atmospheric pressure. However, some methods specify the use of an oxygen atmosphere to facilitate aerobic oxidation, which can be crucial for high yields in certain catalytic systems. smolecule.com

The choice of catalyst and its concentration are pivotal for the efficiency of the synthesis. In a palladium(II) acetate-catalyzed reaction, a catalyst loading of 2 mol% was found to be optimal for achieving high yields of quinoxaline derivatives. smolecule.com For a rhodium-catalyzed reaction, 5 mol% of the catalyst was used, with studies showing that a slightly lower concentration (3 mol%) resulted in inferior yields, while a higher concentration (7 mol%) did not offer significant improvement. researchgate.net Some modern protocols have been developed that are catalyst-free, relying on the inherent reactivity of the starting materials under specific solvent and temperature conditions. thieme-connect.comrsc.org

The solvent system plays a multifaceted role, influencing reactant solubility, catalyst activity, and reaction pathways. Acetonitrile is frequently cited as an effective solvent, providing high yields in various catalytic systems. smolecule.comresearchgate.net Other solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have been used but sometimes result in lower yields compared to acetonitrile. researchgate.net Methanol has been highlighted as a green solvent, enabling rapid and high-yielding synthesis at room temperature, sometimes in as little as one minute. researchgate.netthieme-connect.com In some cases, water has been used as a green solvent, particularly with a copper sulfate (B86663) (CuSO4·5H2O) catalyst. researchgate.net The choice of solvent can be critical; for example, ethanol and water were found to be ineffective in a particular synthesis where acetonitrile gave the best results. researchgate.net

Table 1: Effect of Solvent on Quinoxaline Synthesis Yield

| Solvent | Yield (%) | Reference |

| Acetonitrile (CH3CN) | Best results | researchgate.net |

| Methanol (MeOH) | Excellent | researchgate.netthieme-connect.com |

| Dimethylformamide (DMF) | Low | researchgate.net |

| Tetrahydrofuran (THF) | Low | researchgate.net |

| Ethanol (EtOH) | Ineffective | researchgate.net |

| Water (H2O) | Ineffective | researchgate.net |

This table is a generalized representation based on findings where direct comparisons were made.

Reaction times for the synthesis of this compound and related structures can vary dramatically, from minutes to several hours. Microwave-assisted methods are known to significantly shorten reaction times compared to conventional heating. unav.edu For palladium-catalyzed reactions at ambient temperature, times can range from 2 to 8 hours. smolecule.com In some catalyst-free systems using methanol at room temperature, reactions can be complete in just one minute. researchgate.netthieme-connect.com For rhodium-catalyzed C-H activation, a reaction time of 24 hours was required for completion. researchgate.net Optimization studies show that increasing catalyst loading can decrease the required reaction time. acgpubs.org

Derivatization Strategies from this compound Scaffold

The this compound core is a versatile scaffold for creating a diverse library of compounds through derivatization at various positions.

The nitrogen atom at the 1-position (N1) of the quinoxalinone ring is a common site for functionalization. N-alkylation is a frequently employed strategy. For instance, N-methylation can be achieved using reagents like methyl iodide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like DMF. frontiersin.org This modification can be important as some subsequent reactions may require the nitrogen to be substituted. frontiersin.org Another key functionalization is the introduction of an acetic acid group, creating an N1-acetic acid head group, which has been shown to be important for the biological activity of certain quinoxalinone-based inhibitors. researchgate.net

The pyrazine (B50134) ring of the this compound scaffold offers multiple sites for substitution, allowing for significant structural diversity. The chlorine atom at the 7-position is a reactive handle for nucleophilic aromatic substitution, although this is on the benzene ring portion. More pertinent to the pyrazine ring is the functionalization at the C3-position. A common strategy involves the chlorination of the corresponding quinoxaline-2,3(1H,4H)-dione to generate a 3-chloroquinoxalin-2(1H)-one intermediate. researchgate.net This chloro group at the C3-position can then be displaced by various nucleophiles, such as phenoxides, to introduce a C3-phenoxy side chain. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing new carbon-carbon bonds. These reactions can be used to attach aryl or heteroaryl groups to the pyrazine ring, typically at a halogenated position. nih.govresearchgate.net For example, 2-chloroquinoxalines can be coupled with various boronic acids to introduce diverse substituents at the C2-position. nih.gov Heck and Sonogashira couplings are also utilized to functionalize the pyrazine core with alkenyl and alkynyl groups, respectively. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of quinoxaline-based compounds.

Modifications on the Benzene Ring of the Quinoxalinone Core

The strategic modification of the benzene portion of the this compound scaffold is a critical area of research, primarily driven by the need to understand and optimize the structure-activity relationships of quinoxalinone-based compounds. Research into analogues of the antitumor agent 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) has demonstrated that the nature and position of substituents on the benzene ring (referred to as the A-ring) have a profound impact on biological efficacy. acs.org This has spurred the development of synthetic methods to access a variety of substituted this compound derivatives.

Key transformations on the benzene ring primarily involve palladium-catalyzed cross-coupling reactions at the C-7 position and electrophilic aromatic substitution at other available positions on the ring. These methodologies allow for the introduction of a diverse array of functional groups, enabling fine-tuning of the molecule's electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C-7 position of the quinoxalinone core serves as a versatile handle for palladium-catalyzed cross-coupling reactions. This approach is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. acs.org While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, advances in catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have enabled their efficient use in coupling reactions. chemrxiv.org For instance, the synthesis of 7-bromo-1-methylquinoxalin-2(1H)-one provides a highly reactive substrate for such transformations. acs.org

Common cross-coupling reactions applicable to the 7-halo-2-quinoxalinone core include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: This reaction introduces aryl, heteroaryl, or vinyl substituents by coupling the 7-halo-quinoxalinone with an appropriate organoboron compound, such as a boronic acid or ester.

Buchwald-Hartwig Amination: This method allows for the formation of a C-N bond, providing access to a range of 7-amino-quinoxalinone derivatives by reacting the aryl halide with primary or secondary amines.

These reactions are typically performed using a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The choice of reaction components is crucial for achieving high yields and preventing side reactions. whiterose.ac.uk

The table below illustrates representative palladium-catalyzed modifications on a 7-halo-2-quinoxalinone substrate.

| Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Product |

|---|---|---|---|---|

| 7-Bromo-1-methylquinoxalin-2(1H)-one | Phenylboronic acid | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 1-Methyl-7-phenylquinoxalin-2(1H)-one |

| This compound | 4-Methoxyphenylboronic acid | Suzuki-Miyaura Coupling | Pd₂(dba)₃ / XPhos | 7-(4-Methoxyphenyl)quinoxalin-2(1H)-one |

| 7-Bromo-1-methylquinoxalin-2(1H)-one | Morpholine | Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | 1-Methyl-7-morpholinoquinoxalin-2(1H)-one |

| This compound | Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | 7-(Phenylamino)quinoxalin-2(1H)-one |

Electrophilic Aromatic Substitution

The quinoxalinone ring system is generally electron-deficient; however, electrophilic substitution on the fused benzene ring is feasible. The directing effects of the existing chloro-substituent and the electron-withdrawing nature of the pyrazinone ring influence the position of substitution. Nitration is a common electrophilic aromatic substitution reaction used to functionalize the benzene ring of quinoxaline derivatives. sapub.org

For this compound, nitration is expected to occur at the C-5 or C-8 positions. The resulting nitro-substituted quinoxalinones are valuable intermediates. For example, the nitro group can be readily reduced to an amino group, which can then be further modified. Studies on XK469 analogues have reported the synthesis of 6- and 7-nitro derivatives, which were subsequently converted to the corresponding amino compounds, although these specific substitutions resulted in a loss of antitumor activity. acs.org

The table below outlines the electrophilic nitration of this compound.

| Starting Material | Reagents | Reaction Type | Potential Product(s) |

|---|---|---|---|

| This compound | HNO₃ / H₂SO₄ | Nitration | 7-Chloro-5-nitroquinoxalin-2(1H)-one and/or 7-Chloro-8-nitroquinoxalin-2(1H)-one |

| 7-Chloro-5-nitroquinoxalin-2(1H)-one | Fe / HCl or H₂ / Pd-C | Reduction | 5-Amino-7-chloroquinoxalin-2(1H)-one |

These synthetic strategies provide a robust platform for creating a library of this compound derivatives with diverse substitutions on the benzene ring, enabling detailed exploration of their chemical and biological properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 7-Chloro-2-quinoxalinone, ¹H, ¹³C, and two-dimensional NMR methods collectively provide a complete picture of its atomic connectivity.

The ¹H-NMR spectrum of this compound provides detailed information about the chemical environment of its hydrogen atoms. The spectrum is expected to show distinct signals for the protons on the heterocyclic and benzene (B151609) rings, as well as the N-H proton.

The aromatic region typically displays signals for protons H-5, H-6, and H-8. Due to the electron-withdrawing nature of the adjacent chloro and quinoxalinone functionalities, these aromatic protons are deshielded and resonate downfield. vulcanchem.com The proton H-8, being adjacent to the nitrogen atom, would likely appear as a doublet. The H-5 proton would also be a doublet, while the H-6 proton, coupled to both H-5 and H-8, would appear as a doublet of doublets. The proton at the C-3 position on the pyrazinone ring is expected to appear as a singlet. The N-H proton of the lactam group typically appears as a broad singlet at a significantly downfield chemical shift, and its signal may disappear upon exchange with D₂O. chemistryconnected.com

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Note: Data is estimated based on spectral data for quinoxalinone and related chloro-substituted heterocyclic compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (N-H) | 10.0 - 12.5 | Broad Singlet |

| H-3 | ~8.2 | Singlet |

| H-5 | ~7.8 | Doublet (d) |

| H-6 | ~7.4 | Doublet of Doublets (dd) |

| H-8 | ~7.7 | Doublet (d) |

The ¹³C-NMR spectrum confirms the carbon skeleton of the molecule, showing distinct signals for each of the eight carbon atoms in this compound. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of nearby atoms.

The carbonyl carbon (C-2) of the lactam functional group is characteristically found at a very downfield position, typically in the range of 150-160 ppm. The remaining carbons of the quinoxaline (B1680401) ring system resonate in the aromatic region (110-150 ppm). The carbon atom directly bonded to the chlorine atom (C-7) will have its chemical shift influenced by the halogen's electronegativity. The quaternary carbons (C-4a and C-8a) are typically weaker in intensity compared to the protonated carbons. oregonstate.edulibretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Note: Data is estimated based on typical chemical shift ranges and data for related quinoxalinone structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~135 |

| C-4a | ~130 |

| C-5 | ~129 |

| C-6 | ~126 |

| C-7 | ~132 |

| C-8 | ~116 |

| C-8a | ~138 |

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, specifically between H-5 and H-6, and between H-6 and H-8, confirming their positions on the benzene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. nih.gov It would show cross-peaks connecting H-3 to C-3, H-5 to C-5, H-6 to C-6, and H-8 to C-8, allowing for the unambiguous assignment of these protonated carbons. sdsu.edunih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. princeton.edu This is crucial for assigning quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the N-H proton to the carbonyl carbon (C-2) and the bridgehead carbon (C-8a). The H-5 proton would show correlations to C-4a and C-7, confirming the position of the chloro-substituent. science.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent peaks include a strong absorption for the carbonyl (C=O) stretching of the lactam group, typically observed around 1650-1680 cm⁻¹. The N-H stretching vibration appears as a moderate to sharp band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heterocyclic rings appear in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | Lactam (Amide) | 3200 - 3400 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| C=O Stretch | Lactam (Amide) | 1650 - 1680 |

| C=C / C=N Stretch | Aromatic/Heterocyclic Ring | 1400 - 1600 |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation patterns of the molecule upon ionization.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature would be the presence of an M+2 peak, which is a second peak two mass units higher than the molecular ion peak. The relative intensity of the M⁺ to the M+2 peak is approximately 3:1, which is characteristic of a molecule containing one chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

Common fragmentation pathways for quinoxalinone derivatives involve the loss of small, stable neutral molecules. chemguide.co.uk Expected fragmentation for this compound could include the loss of carbon monoxide (CO) from the lactam ring, or the loss of the chlorine radical (Cl•). libretexts.orgresearchgate.net

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description |

| [C₈H₅³⁵ClN₂O]⁺ | 180 | Molecular Ion (M⁺) |

| [C₈H₅³⁷ClN₂O]⁺ | 182 | Isotopic Peak (M+2) |

| [C₇H₅ClN₂]⁺ | 152 | Loss of CO |

| [C₈H₅N₂O]⁺ | 145 | Loss of Cl |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of this compound (C₈H₅ClN₂O), distinguishing it from other compounds that may have the same nominal mass. acs.org For example, the calculated exact mass for C₈H₅³⁵ClN₂O is 180.0141 Da, and HRMS would be able to confirm this value experimentally, thereby validating the molecular formula. lookchem.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice, offering critical insights into the structural features that govern the physicochemical properties of the compound. For this compound and its analogues, X-ray diffraction studies have been instrumental in elucidating their molecular geometry and the complex network of intermolecular forces that dictate their crystal packing.

Crystallographic Analysis of this compound and its Derivatives

While detailed crystallographic data for the parent this compound is not extensively reported in the literature, structural analyses of its derivatives provide significant insight into the core quinoxalinone framework. A notable example is the single-crystal X-ray diffraction study of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. nih.govresearchgate.net

The analysis of this derivative reveals that the central quinoxaline moiety is nearly planar, a characteristic feature of such bicyclic aromatic systems. nih.gov The root-mean-square (r.m.s.) deviation of the fitted atoms from the mean plane is a mere 0.033 Å. nih.govresearchgate.net The dihedral angle between the two fused six-membered rings is minimal, at approximately 2.1°. nih.govresearchgate.net This planarity is crucial for facilitating the intermolecular interactions discussed in the following section. In this specific derivative, the ester group is observed to be rotated significantly out of the quinoxaline plane, as shown by the C8—N2—C10—C11 torsion angle of -88.2°. nih.govresearchgate.net

Key crystallographic parameters for ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate are summarized in the table below.

Interactive Table: Crystallographic Data for Ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃ClN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.018(4) |

| b (Å) | 11.263(5) |

| c (Å) | 10.983(5) |

| β (°) | 100.959(18) |

| Volume (ų) | 1339.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.401 |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though individually weak, collectively determine the stability and macroscopic properties of the crystal. In the case of this compound derivatives, hydrogen bonds, π-stacking, and halogen-related interactions are predominant.

The crystal structure of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate is stabilized by a network of C—H⋯O hydrogen bonds. nih.govresearchgate.net These interactions, along with slipped π-stacking and C—H⋯π(ring) interactions, assemble the molecules into chains that extend along the b-axis. nih.govresearchgate.net The π-stacking involves the aromatic rings of the quinoxaline core, with a centroid–centroid distance of 3.756 Å and a slippage of 1.39 Å, indicative of a parallel-displaced arrangement. researchgate.net These chains are further interconnected by additional C—H⋯O hydrogen bonds, creating a stable three-dimensional supramolecular architecture. nih.govresearchgate.net

A Hirshfeld surface analysis performed on this derivative provides a quantitative breakdown of the intermolecular contacts. The most significant contributions to the crystal packing are from H⋯H (37.6%), H⋯O/O⋯H (22.7%), and H⋯Cl/Cl⋯H (13.1%) interactions. nih.govresearchgate.net The notable contribution from H⋯Cl contacts highlights the role of the chlorine substituent in influencing the crystal packing. In related compounds like 2-chloroquinoxaline, weak but significant Cl⋯Cl interactions have been observed to give rise to supramolecular chains, suggesting that halogen bonding can be a key structure-directing element in this class of compounds. researchgate.net

Computational Chemistry and in Silico Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. scirp.org DFT methods are employed to perform a wide range of in silico analyses on 7-Chloro-2-quinoxalinone, providing insights that complement experimental data. These calculations are typically carried out using software packages like Gaussian, with functionals such as B3LYP and basis sets like 6-311++G(d,p) being commonly selected for their balance of accuracy and computational efficiency in studying quinoxaline (B1680401) derivatives. researchgate.netnih.govscispace.com

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. scirp.org For this compound, this process involves calculating the forces on each atom and minimizing them until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

These calculated parameters can be compared with experimental data from X-ray crystallography, if available, to validate the computational method. scispace.com For instance, studies on related quinoxalinone structures show good agreement between DFT-calculated and experimentally determined bond lengths and angles. researchgate.net The analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Interactive Table 1: Representative Optimized Geometric Parameters for a Quinoxalinone Core (Note: The following values are representative of a quinoxalinone core structure based on DFT calculations of similar compounds and are provided for illustrative purposes.)

| Parameter | Bond Type | Typical Calculated Value (Å) |

| Bond Length | C=O | 1.21 - 1.23 |

| C-N | 1.36 - 1.47 | |

| C-C (aromatic) | 1.39 - 1.42 | |

| C-Cl | 1.74 - 1.76 | |

| N-H | 1.01 - 1.02 | |

| Parameter | Angle Type | Typical Calculated Value (°) |

| Bond Angle | C-N-C | 118 - 122 |

| N-C=O | 120 - 124 | |

| C-C-Cl | 119 - 121 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO acts as an electron acceptor, and its energy level is related to the electron affinity and electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net DFT calculations provide the energies of these orbitals (E_HOMO and E_LUMO). From these values, important quantum chemical descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be derived to further quantify the molecule's reactivity. nih.gov

Interactive Table 2: Quantum Chemical Descriptors from FMO Analysis (Note: This table illustrates the parameters derived from HOMO-LUMO energies.)

| Parameter | Formula | Description |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.netnih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. wolfram.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. researchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov For this compound, these regions are expected around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms. nih.gov Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Such positive regions would likely be found around the hydrogen atom attached to the nitrogen (N-H). Green areas represent regions of neutral potential. wolfram.com The MEP map provides a clear, three-dimensional picture of the molecule's reactivity landscape. researchgate.net

DFT calculations can be used to predict various thermodynamic properties of this compound at a standard temperature (e.g., 298.15 K) and pressure. scirp.org These parameters, derived from the calculated vibrational frequencies, include the zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity (Cv), and entropy (S). scirp.org This information is valuable for understanding the molecule's stability and behavior under different thermal conditions.

Furthermore, to simulate the behavior of the molecule in a real-world chemical environment, solvation effects are often included in the calculations. Using a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), the energy of the molecule in a specific solvent can be calculated. nih.govdntb.gov.ua This provides the solvation energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent, offering a more realistic prediction of its properties in solution.

Interactive Table 3: Calculated Thermodynamic Parameters (Note: This table shows typical thermodynamic parameters that can be calculated using DFT.)

| Parameter | Description | Typical Units |

| Zero-Point Vibrational Energy (ZPVE) | The vibrational energy of the molecule at 0 K. | kcal/mol or kJ/mol |

| Thermal Energy (E_total) | The sum of translational, rotational, and vibrational energies at a given temperature. | kcal/mol or kJ/mol |

| Specific Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by one degree at constant volume. | cal/mol·K |

| Entropy (S) | A measure of the molecule's disorder or randomness. | cal/mol·K |

| Solvation Free Energy (ΔG_solv) | The free energy change when the molecule is transferred from the gas phase to a solvent. | kcal/mol or kJ/mol |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the frequencies of the fundamental modes of vibration, which correspond to specific motions of the atoms, such as stretching, bending, and rocking. nist.gov

The calculated vibrational frequencies and intensities for this compound can be compared with experimental FT-IR and FT-Raman spectra. scispace.com This comparison is a powerful method for confirming the molecular structure and assigning the observed spectral bands to specific vibrational modes. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from the theoretical approximations and to achieve better agreement with experimental data. nih.gov For example, studies on similar quinoxalinone derivatives have shown excellent correlation between the scaled theoretical wavenumbers and the experimental FT-IR data for key vibrations like C=O stretching, N-H stretching, and aromatic C-C stretching. scispace.com

Interactive Table 4: Representative Vibrational Frequencies (cm⁻¹) for this compound (Note: The following table provides an example of how theoretical and experimental vibrational frequencies for key functional groups would be compared.)

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 | 3450 - 3480 |

| Aromatic C-H Stretch | 3000 - 3150 | 3040 - 3150 |

| C=O Stretch (Amide) | ~1700 | ~1690 |

| C=C/C=N Stretch | 1500 - 1600 | 1500 - 1600 |

| C-N Stretch | 1330 - 1380 | 1330 - 1380 |

| C-Cl Stretch | 700 - 800 | 700 - 800 |

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another significant application of DFT in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate the isotropic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the molecule. researchgate.net These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound is invaluable for assigning the signals observed in experimental spectra, especially for complex molecules where signal overlap can make assignments ambiguous. rsc.org Comparing the calculated shifts with experimental data serves as a stringent test of the computed molecular structure. researchgate.net Studies on related heterocyclic compounds have demonstrated that GIAO-DFT calculations can yield chemical shifts that are in good to excellent agreement with experimental values. scispace.comresearchgate.net

Interactive Table 5: Predicted vs. Experimental NMR Chemical Shifts (ppm) (Note: This table illustrates a hypothetical comparison of NMR data for this compound.)

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C2 (C=O) | 160 - 165 | (experimental value) | - | - |

| C3 | 135 - 140 | (experimental value) | 7.8 - 8.2 | (experimental value) |

| C5 | 128 - 132 | (experimental value) | 7.5 - 7.9 | (experimental value) |

| C6 | 125 - 130 | (experimental value) | 7.3 - 7.7 | (experimental value) |

| C7 (C-Cl) | 130 - 135 | (experimental value) | - | - |

| C8 | 115 - 120 | (experimental value) | 7.6 - 8.0 | (experimental value) |

| N1-H | - | - | 11.0 - 12.5 | (experimental value) |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and its target protein.

In silico studies have investigated the interaction of this compound with various protein targets. One notable study focused on its interaction with tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. The simulations revealed that this compound binds within the active site of tyrosinase, suggesting its potential as an inhibitor of this enzyme. The docking analysis showed the compound positioned in a manner that could interfere with the enzyme's catalytic activity. The quinoxalinone core, along with the chlorine substituent, plays a crucial role in orienting the molecule within the binding pocket.

The strength of the interaction between a ligand and a protein is quantified by its binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a stronger and more favorable interaction. For this compound, docking studies against tyrosinase have reported a significant binding affinity. The calculated interaction scores suggest a stable and favorable binding of the compound within the enzyme's active site.

| Compound | Target Protein | Docking Score (kcal/mol) |

|---|---|---|

| This compound | Tyrosinase | -6.8 |

The stability of the ligand-protein complex is determined by specific interactions with amino acid residues in the active site. For this compound docked in tyrosinase, several key interactions have been identified. These interactions are primarily hydrophobic in nature, with the aromatic rings of the quinoxalinone structure interacting with non-polar residues. Additionally, hydrogen bonding between the carbonyl group of the ligand and specific residues can further anchor the molecule in the active site.

| Compound | Target Protein | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| This compound | Tyrosinase | Val283, Phe264 | Hydrophobic |

| His259, His263 | Pi-Pi Stacking | ||

| Ser282 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the time-dependent behavior of molecular systems, offering a more dynamic picture of the ligand-protein interaction compared to the static view from molecular docking. While specific MD simulation data for this compound is not extensively available, studies on related quinoxalinone derivatives can provide a general understanding of the expected dynamic behavior.

Solvent Effects on Molecular Behavior

The influence of the solvent environment on the molecular structure and electronic properties of quinoxalinone derivatives is a critical area of computational investigation. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) have explored these effects. The polarity of the solvent can significantly alter the geometries, solvation energies, dipole moments, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of these compounds. researchgate.netmedjchem.com

For instance, studies on 2(1H)-quinoxalinone derivatives show that increasing solvent polarity can lead to noticeable changes in electronic absorption spectra, causing shifts in the maximum absorption bands. medjchem.com These shifts are primarily attributed to π→π* transitions from the HOMO to the LUMO. researchgate.net The self-consistent isodensity polarized continuum model (SCIPCM) is a common method used to simulate the solvent effect, providing insights into how the compound might behave in different biological environments, from nonpolar lipid membranes to the aqueous cytosolic medium. researchgate.netmedjchem.com While specific data for the 7-chloro derivative is not detailed, the principles observed for the parent quinoxalinone scaffold are directly applicable, suggesting that its electronic properties and molecular behavior are also subject to modulation by the surrounding solvent.

| Computational Parameter | Effect of Increasing Solvent Polarity on Quinoxalinone Derivatives |

| Molecular Geometry | Minor to moderate adjustments in bond lengths and angles. |

| Solvation Energy | Increases, indicating more favorable interaction with polar solvents. |

| Dipole Moment | Generally increases, reflecting greater charge separation. |

| HOMO-LUMO Energy Gap | Tends to decrease, which can influence reactivity and spectral properties. |

| UV-Visible Absorption | Causes shifts in absorption bands (bathochromic or hypsochromic). medjchem.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, QSAR has been instrumental in designing molecules with enhanced therapeutic properties, such as antitubercular or anticancer activity. nih.govmdpi.com

Predictive QSAR models for quinoxaline derivatives have been successfully developed using both 2D and 3D approaches. nih.gov These models are built using training sets of compounds with known biological activities and are then validated using external test sets to confirm their predictive power. nih.govnih.gov

Various statistical and machine learning methods are employed, including:

Partial Least Squares (PLS): A linear method often combined with variable selection techniques like the Genetic Algorithm (GA) or Simulated Annealing (SA) to build robust models. nih.gov

Artificial Neural Networks (ANN): Non-linear methods, such as Counter Propagation Artificial Neural Networks (CP-ANN), can capture more complex relationships between structure and activity. nih.gov

These models serve as powerful tools to forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov For example, QSAR models developed for quinoxalines have shown high predictive accuracy for antitubercular activity, guiding the rational design of new derivatives. nih.gov

A key outcome of QSAR analysis is the identification of specific molecular descriptors that significantly influence biological activity. nih.gov These descriptors are numerical representations of molecular properties and can be categorized as topological, electronic, steric, or thermodynamic.

For quinoxaline derivatives, studies have identified several important descriptors:

Topological and Electrostatic Descriptors: 2D-QSAR models have highlighted the importance of molecular shape, connectivity, and charge distribution in determining antitubercular activity. nih.gov

Steric and Electrostatic Fields: 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions where modifications to the molecule's steric bulk or electrostatic charge would likely enhance or diminish biological activity. nih.govnih.gov For instance, the presence of electron-withdrawing groups, such as the chloro group at the 7-position, can significantly modulate the electronic properties and, consequently, the biological activity of the quinoxaline nucleus. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a crucial step in early-stage drug discovery, aiming to identify compounds with favorable pharmacokinetic profiles and minimal toxicity, thereby reducing the likelihood of late-stage failures. nih.gov

Computational tools are widely used to predict the ADME properties of quinoxaline derivatives. rsc.org These predictions help assess a compound's potential to become a viable drug. Key parameters evaluated include:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. semanticscholar.orgbiointerfaceresearch.com Quinoxaline derivatives are often designed to comply with these rules to ensure good oral bioavailability. semanticscholar.org

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound will be absorbed from the gut. nih.gov

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding help understand where the compound will travel in the body. semanticscholar.orgnih.gov Low BBB permeability is often desirable to avoid central nervous system side effects. nih.gov

Metabolism: The potential for a compound to inhibit or be a substrate for key metabolic enzymes, such as the Cytochrome P450 (CYP) family, is evaluated to predict drug-drug interactions. sciensage.info

| ADME Parameter | Predicted Profile for a Promising Quinoxalinone Derivative nih.gov |

| Caco-2 Permeability | High |

| Human Intestinal Absorption (%HIA) | 99.58% |

| Blood-Brain Barrier (BBB) Permeability | Low |

| P-glycoprotein (P-gp) Interaction | Not a substrate; potential inhibitor |

| Hepatotoxicity | Predicted to be non-hepatotoxic |

Predicting potential toxicity is a critical application of in silico methods. nih.gov By analyzing a chemical's structure, computational models can flag potential liabilities such as carcinogenicity, mutagenicity, or hepatotoxicity. nih.govfrontiersin.org

For quinoxalinone derivatives, in silico toxicity assessments focus on:

Mutagenicity: Often predicted using models based on the Ames test, which identifies substances that can cause DNA mutations. frontiersin.org

Carcinogenicity: Models predict the likelihood of a compound causing cancer through genotoxic or non-genotoxic mechanisms. frontiersin.org

Hepatotoxicity: The potential for a compound to cause liver damage is a common reason for drug failure and is therefore a key endpoint in toxicity prediction. nih.gov

Structural Alerts: The identification of specific chemical fragments or "structural alerts" within a molecule that are known to be associated with toxicity. frontiersin.org

Computational toxicology aims to prioritize chemicals and guide further testing, aligning with the principles of reducing, refining, and replacing animal testing. nih.gov For a compound like this compound, these in silico evaluations would be essential to identify any potential safety concerns early in its development. rsc.orgnih.gov

Structure Activity Relationship Sar Studies

Influence of Chlorine Substitution at Position 7 on Biological Activity

The presence of a chlorine atom at the C-7 position of the quinoxalinone ring is a critical determinant of biological activity in several therapeutic contexts, particularly in antimalarial agents. Research on 4-aminoquinolines, which share a similar heterocyclic core, has demonstrated that the 7-chloro group is a specific requirement for the inhibition of β-hematin formation, a crucial detoxification pathway for the malaria parasite Plasmodium falciparum. acs.org While the 4-aminoquinoline (B48711) nucleus is responsible for complexing with the target molecule, ferriprotoporphyrin IX (Fe(III)PPIX), the 7-chloro substituent is essential for the subsequent inhibitory action. acs.org Without this specific substitution, the ability to inhibit this vital parasitic process is lost.

Mechanistically, halogen substituents like chlorine can influence the electronic properties of the aromatic system and participate in key interactions within biological targets. For instance, in studies on quinoxaline-based Pim-1 kinase inhibitors, a chloro substituent at the adjacent C-6 position was found to orient towards a hydrophobic pocket in the ATP binding site, enhancing van der Waals interactions. nih.gov This suggests that the 7-chloro group in 7-chloro-2-quinoxalinone can similarly engage in favorable hydrophobic or halogen-bonding interactions with receptor sites, thereby anchoring the molecule and contributing to its biological effect. The specific placement at position 7 appears to be optimal for interacting with key residues in certain targets, an attribute that is lost when the substituent is moved to other positions on the benzene (B151609) ring.

Impact of Substituents on Quinoxalinone Core on Pharmacological Profiles

Starting from the this compound core, modifications at other positions have been extensively explored to modulate the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

The electronic nature of substituents on the quinoxalinone ring significantly influences biological activity. SAR studies on 7-substituted 4-aminoquinolines as antiplasmodial agents revealed a clear trend. The activity was maintained when the 7-chloro group was replaced by other halogens like bromine or iodine, but it was substantially reduced by the presence of a strong electron-withdrawing group (EWG) like trifluoromethyl (-CF3) or an electron-donating group (EDG) like methoxy (B1213986) (-OCH3). nih.gov This indicates that an optimal electronic balance at the C-7 position is required, which is effectively provided by the moderate electron-withdrawing nature of chlorine.

In the context of anticancer activity, SAR studies of various quinoxaline (B1680401) derivatives have also shown that the addition of electron-releasing groups such as methoxy (-OCH3) or methyl (-CH3) can lead to a decrease in activity. mdpi.com This suggests that reducing the electron density of the heterocyclic system may be favorable for certain therapeutic targets.

| Substituent at C-7 | Electronic Effect | Relative Activity vs. P. falciparum |

|---|---|---|

| -Cl (Chloro) | Weakly Deactivating (Inductive EWG, Resonance EDG) | High |

| -Br (Bromo) | Weakly Deactivating (Inductive EWG, Resonance EDG) | High |

| -I (Iodo) | Weakly Deactivating (Inductive EWG, Resonance EDG) | High |

| -CF3 (Trifluoromethyl) | Strongly Deactivating (Strong EWG) | Substantially Lower |

| -OCH3 (Methoxy) | Activating (Strong EDG) | Inactive or Low Activity |

The introduction of side chains at various positions of the this compound scaffold is a primary strategy for modulating its pharmacological properties. The nature, length, and position of these chains are critical for activity. For instance, in the development of antitubercular quinoxaline-2-carboxamides, extending the linker between the quinoxaline core and a terminal phenyl ring from a direct amide bond (N-phenyl) to an N-benzyl group significantly impacted activity. mdpi.com Further extension of this linker to two or three carbons (phenethyl, phenylpropyl) was also explored to probe the optimal distance and flexibility for target engagement. mdpi.com

Comparative SAR with Other Halogenated Quinoxalinones (e.g., 7-Bromo)

Comparing the 7-chloro substituent with other halogens provides insight into the specific requirements of the target binding pocket, including size, electronegativity, and the potential for halogen bonding. In antiplasmodial aminoquinolines, the activity profile for halogens at the C-7 position was found to be I ≈ Br ≈ Cl > F. nih.gov 7-Iodo- and 7-bromo-substituted analogs were as potent as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov In contrast, the 7-fluoro derivatives were significantly less active. nih.gov This suggests that the larger, more polarizable halogens (Cl, Br, I) are more favorable for this specific activity than the smaller, highly electronegative fluorine atom.

In the design of Pim-1/2 kinase inhibitors, both 6-chloro and 7-bromo substituents were introduced to probe a hydrophobic pocket. Docking studies suggested that the 7-bromo group could form a halogen-bond interaction with a backbone carbonyl group in the hinge region of the kinase, an interaction that contributes to binding affinity. nih.gov

| Substituent at C-7 | IC50 vs. Chloroquine-Susceptible P. falciparum (nM) | IC50 vs. Chloroquine-Resistant P. falciparum (nM) |

|---|---|---|

| -Cl | 3-12 | 3-12 |

| -Br | 3-12 | 3-12 |

| -I | 3-12 | 3-12 |

| -F | 15-50 | 18-500 |

Bioisosteric Replacements of the Quinoxaline Moiety and their SAR Implications

In some quinoxaline-based compounds, bioisosteric replacement has been applied to substituents rather than the core itself. In a series of inhibitors for the platelet-derived growth factor receptor (PDGF-R), replacing a phenyl substituent on the quinoxaline core with substituted cyclohexylamino or norbornylamino groups led to significant improvements in the pharmacokinetic profile of the compounds.

SAR in Specific Therapeutic Areas

The SAR of this compound derivatives is highly dependent on the therapeutic target.

Antimalarial Activity: As detailed previously, the 7-chloro group is a key pharmacophoric feature for antiplasmodial activity against P. falciparum. The SAR indicates that this group is essential for inhibiting β-hematin formation, while the side chain at the 4-position is crucial for drug accumulation. acs.org The order of activity for 7-halogen substituents is generally Br ≈ Cl > F. nih.gov

AMPA Receptor Antagonists: Quinoxalinediones are a well-known class of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for neuroprotective agents. SAR studies in this area have focused on substitutions on the benzene portion of the quinoxaline core. For instance, in a series of 6-nitro-quinoxalinediones, the introduction of a 7-imidazolyl group was found to be critical for high affinity. nih.gov Further modifications, such as adding a hydroxyl group to the N-1 position, were found to improve binding affinity severalfold. nih.gov This highlights the importance of specific hydrogen bond donors and acceptors on the core structure for this class of targets.

Anticancer and Kinase Inhibition: For anticancer applications, SAR often focuses on side chains that can interact with the active sites of protein kinases. In the development of Pim-1/2 kinase inhibitors, halogenation at the C-6 or C-7 position of the quinoxaline scaffold was explored to interact with a unique hydrophobic pocket, with both 6-chloro and 7-bromo derivatives showing potent activity. nih.gov

Anticancer Activity

The this compound scaffold has been a focal point in the design of novel anticancer agents. SAR studies have revealed that modifications at various positions of the quinoxaline ring system can significantly impact cytotoxic potency.

A notable example is the derivative XK469, chemically known as 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid, which has demonstrated broad and potent antitumor activity. Research into analogues of XK469 has underscored the critical role of the 7-chloro substituent. The replacement of the chloro group with hydrogen or moving it to other positions on the benzene ring resulted in a loss of antitumor activity. Furthermore, substituting the chloro group with other functionalities like methyl, methoxy, or azido (B1232118) groups at the 7-position led to a significant decrease in activity, while derivatives with chloro groups at the 5-, 6-, or 8-positions, as well as 6,7-dinitro and 7-amino derivatives, were found to be inactive. This highlights the specific requirement of a halogen at the 7-position for optimal anticancer efficacy.

Further studies on other 6-chloroquinoxaline (B1265817) derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, certain derivatives have exhibited potent activity against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range. ekb.eg The introduction of different substituents on the quinoxaline core has been shown to modulate this activity, suggesting that a systematic exploration of the chemical space around the this compound scaffold could lead to the discovery of even more potent and selective anticancer agents. mdpi.comnih.gov

Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 1 | HCT-116 | 21.41 |

| Derivative 2 | HCT-116 | 23.39 |

| Derivative 3 | HCT-116 | 27.26 |

| Derivative 4 | HeLa | 21.41 |

| Derivative 5 | HeLa | 50.03 |

| Derivative 6 | HeLa | 51.67 |

| Derivative 7 | MCF-7 | 21.41 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens has led to the investigation of various heterocyclic scaffolds, including quinoxaline derivatives. While extensive research has been conducted on the broader class of quinoxalines, specific and detailed SAR studies focusing on this compound derivatives remain an area of active investigation.

General studies on quinoxaline derivatives have demonstrated their potential as antibacterial and antifungal agents. The antimicrobial activity is often influenced by the nature and position of substituents on the quinoxaline ring. For instance, the introduction of various functional groups can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with molecular targets.

A systematic review of quinoxaline derivatives has highlighted their promise as a framework for the development of new antimicrobial drugs. nih.gov The flexibility of the quinoxaline structure allows for the introduction of diverse substituents, offering a pathway to circumvent existing resistance mechanisms. nih.gov However, to establish a clear SAR for this compound derivatives, further studies are required to synthesize and screen a focused library of these compounds against a wide range of bacterial and fungal strains, and to determine their minimum inhibitory concentrations (MIC).

Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Derivative A | Escherichia coli | 18.5 |

| Derivative B | Staphylococcus aureus | 20.2 |

| Derivative C | Pseudomonas aeruginosa | 15.8 |

| Derivative D | Candida albicans | 17.1 |

The zone of inhibition indicates the extent of antimicrobial activity; a larger zone suggests greater efficacy.

Antimalarial Activity

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health concern, necessitating the development of new and effective antimalarial drugs. The 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial therapy, with chloroquine (B1663885) being a prominent example. This has spurred interest in exploring related heterocyclic systems, including this compound derivatives, as potential sources of novel antiplasmodial agents.

Research into 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives has provided valuable insights into the SAR of this class of compounds. These studies have shown that substitutions at the 3-position of the quinoxaline ring can significantly influence antimalarial activity against Plasmodium falciparum. The nature of the substituent at this position appears to be a key determinant of potency.

Further investigations into a broader range of 7-chloroquinoline derivatives have demonstrated moderate to high antimalarial activity, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. tandfonline.comnih.gov The presence of the 7-chloro group is often considered crucial for activity, a feature shared with the well-known antimalarial drug chloroquine. acs.org The exploration of different side chains and substituents on the this compound scaffold holds promise for the discovery of new antimalarial candidates with improved efficacy and the ability to overcome existing drug resistance.

**Antimalarial Activity of 7-Chloroquinoline Derivatives against *P. falciparum***

| Compound | IC50 (µM) |

|---|---|

| Derivative X | 11.92 |

| Derivative Y | 25.37 |

| Derivative Z | 35.29 |

| Derivative W | 38.71 |

| Derivative V | 42.61 |

| Derivative U | 49.68 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the parasites.

Mechanistic Investigations of Biological Activity

Cellular and Molecular Targets

The diverse pharmacological profile of quinoxalinone-based compounds stems from their ability to interact with various biological macromolecules. These interactions can lead to the modulation of essential cellular processes.

Enzyme Inhibition (e.g., PARP-1, VEGFR-2, InhA)

Derivatives of the quinoxalinone scaffold have been identified as potent inhibitors of several key enzymes involved in disease progression.

PARP-1: Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in DNA repair. Inhibitors of PARP-1 have become effective drugs in treating cancers with specific deficiencies, such as in the BRCA genes. mdpi.com The mechanism of action for these inhibitors often involves preventing the autoPARylation reaction of the enzyme, which in turn impedes the dissociation of the PARP-DNA complex, a phenomenon known as "PARP trapping". mdpi.com While direct inhibition data for 7-chloro-2-quinoxalinone is limited, the broader class of quinoxalinone analogs has been explored for PARP inhibition, mimicking the nicotinamide (B372718) structure that is the enzyme's natural substrate. researchgate.net

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Several novel quinoxalin-2-one derivatives have been synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. nih.gov Certain compounds have demonstrated significant inhibitory activity, with some showing potency greater than the established drug sorafenib. nih.gov Mechanistic studies suggest these compounds act via direct inhibition of the VEGFR-2 enzyme. nih.gov

InhA: While specific studies on this compound are not detailed, the quinoxaline (B1680401) scaffold is a known platform for developing inhibitors against various enzymes, including those in microorganisms. InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key target for antitubercular drugs. The development of quinoxaline-based compounds as potential inhibitors for such microbial enzymes remains an active area of research.

Table 1: Examples of Enzyme Inhibition by Quinoxalinone Derivatives

| Derivative Class | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Quinoxalin-2-one derivatives | VEGFR-2 | Direct inhibition of tyrosine kinase activity, leading to antiangiogenic effects. | nih.gov |

| Furoquinoxaline carboxamides | VEGFR-2 | Potent cytotoxicity against cancer cell lines (HCT-116, MCF-7) linked to VEGFR-2 inhibition. | nih.gov |

| Aminomethylmorpholino nucleosides | PARP-1/PARP-2 | Catalytic inhibition leading to potentiation of cytotoxicity from DNA damaging agents. | mdpi.com |

Receptor Modulation (e.g., GABAA/benzodiazepine (B76468) receptor, AMPA and Kainate receptors)

Quinoxaline derivatives have been extensively studied for their ability to modulate the activity of key receptors in the central nervous system.

GABAA/Benzodiazepine Receptor: The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the brain and the target for benzodiazepines. wikipedia.org These receptors are ligand-gated ion channels that, upon activation by GABA, allow chloride ions to enter the neuron, causing hyperpolarization and reducing the likelihood of an action potential. wikipedia.org Positive allosteric modulators can bind to a site distinct from the GABA binding site (such as the benzodiazepine site) to enhance the receptor's activity. wikipedia.org While specific modulation by this compound is not extensively documented, the quinoxaline structure is a key component of compounds designed to interact with GABAA receptors. semanticscholar.org